molecular formula C12H6F6N2O B2570673 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile CAS No. 2375269-78-4

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile

Cat. No.: B2570673
CAS No.: 2375269-78-4
M. Wt: 308.183
InChI Key: SVMRJNSGKCFSFK-UHFFFAOYSA-N
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Description

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile is a novel synthetic indole derivative designed for advanced pharmaceutical and agrochemical research. The compound features a strategic incorporation of fluorine atoms and a trifluoromethoxy group, modifications known to significantly influence the physicochemical properties of molecules, such as their metabolic stability, lipophilicity, and binding affinity to biological targets . The indole nucleus is a privileged scaffold in medicinal chemistry, extensively documented for its broad spectrum of biological activities, including potential antiviral, anticancer, anti-inflammatory, and antimicrobial properties . This compound is of particular interest for researchers exploring structure-activity relationships (SAR) in drug discovery. The carbonitrile group at the 3-position and the unique 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl] side chain provide a versatile chemical handle for further derivatization and a distinct electronic profile. Its primary research value lies in its potential as a key intermediate or a core scaffold for developing new active ingredients. Investigations may focus on its application in creating protease inhibitors, receptor modulators, or other targeted therapeutic agents, leveraging the known biological potential of the indole framework . This product is intended for laboratory research and development purposes only.

Properties

IUPAC Name

1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F6N2O/c13-10(21-12(16,17)18)11(14,15)20-6-7(5-19)8-3-1-2-4-9(8)20/h1-4,6,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMRJNSGKCFSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C(C(OC(F)(F)F)F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Introduction of Trifluoromethoxy and Trifluoroethyl Groups: These groups can be introduced via nucleophilic substitution reactions using reagents such as trifluoromethyl ethers and trifluoroethyl halides.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through reactions involving cyanation of the indole derivative.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Reactivity of the Carbonitrile Group

The 3-carbonitrile group is electron-withdrawing, activating the indole ring toward electrophilic substitution. Key reactions include:

  • Hydrolysis : Under acidic or basic conditions, the nitrile can hydrolyze to form a carboxylic acid or amide. For example, treatment with H₂SO₄/H₂O yields 3-carboxylic acid derivatives, as seen in similar indole systems .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) converts the nitrile to a primary amine (3-aminomethylindole) .

  • Nucleophilic Addition : Grignard or organolithium reagents add to the nitrile, forming ketones after hydrolysis .

Functionalization of the Indole Ring

The electron-deficient indole ring undergoes selective electrophilic substitution, typically at position 5 (para to the carbonitrile):

Reaction Type Conditions Product
Halogenation NCS/NBS in CH₂Cl₂ 5-Halo-indole derivatives (Cl, Br, I)
Nitration HNO₃/H₂SO₄5-Nitroindole
Sulfonation SO₃/H₂SO₄5-Sulfoindole

Transformations of the Trifluoroethoxyethyl Side Chain

The 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl group is highly electronegative and resistant to hydrolysis but may participate in:

  • Radical Reactions : CF₃ groups in similar compounds undergo homolytic cleavage under UV light or radical initiators (e.g., AIBN), forming trifluoromethyl radicals .

  • SN2 Displacement : If a leaving group (e.g., OTs, Br) is introduced, nucleophilic substitution could occur at the ethyl chain .

Biological Interactions

Analogous indole-3-carbonitriles exhibit bioactivity through enzyme inhibition. For example:

  • Prostaglandin Synthetase Inhibition : The carbonitrile and CF₃ groups in similar compounds bind cyclooxygenase (COX) active sites, blocking arachidonic acid metabolism .

  • Platelet Aggregation Suppression : Electron-withdrawing groups enhance antiplatelet effects by interfering with thromboxane pathways .

Stability Under Thermal/Photolytic Conditions

  • Thermal Decomposition : At >200°C, the trifluoromethoxy group may decompose to COF₂ and CF₃ radicals .

  • Photolysis : UV exposure cleaves C–F bonds, generating reactive intermediates .

Synthetic Modifications

Late-stage derivatization strategies for related indole-CF₃ systems include:

  • Cross-Coupling : Suzuki-Miyaura coupling at halogenated positions (e.g., 5-Br) with aryl boronic acids .

  • Oxidation/Reduction : The ethyl chain can be oxidized to a ketone or reduced to an alcohol using NaBH₄/LiAlH₄ .

Limitations

Direct experimental data for this specific compound is sparse, but its reactivity can be extrapolated from structurally related indole and trifluoromethyl ether systems . Further studies are needed to confirm reaction regioselectivity and kinetics.

Scientific Research Applications

Biological Activities

Research indicates that 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile exhibits significant biological activity. It has been identified as a potent inhibitor of:

  • Prostaglandin Synthase : This enzyme is crucial in the synthesis of prostaglandins, which are involved in inflammation and pain signaling. The compound's ability to inhibit this enzyme suggests potential therapeutic applications in treating inflammatory conditions and cardiovascular diseases .
  • Platelet Aggregation : The compound has demonstrated effectiveness in preventing platelet aggregation, which is critical for thrombus formation and can be beneficial in managing cardiovascular events .

Interaction Studies

Interaction studies have focused on the compound's binding affinity with various biological targets. It has shown effectiveness in inhibiting specific enzymes related to inflammation and thrombosis. Biochemical assays measuring enzyme activity have been employed to evaluate these interactions.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including nucleophilic substitutions due to the electrophilic nature of the carbonitrile group. The compound can react with nucleophiles such as amines or alcohols to form various substituted derivatives.

Mechanism of Action

The mechanism of action of 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethoxy and trifluoroethyl groups contribute to its unique binding properties and reactivity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, or interaction with nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties can be contextualized through comparisons with structurally related fluorinated indoles and ethers. Below is a detailed analysis:

Fluorinated Substituent Impact on Global Warming Potential (GWP)

The trifluoromethoxy (OCF₃) and trifluoroethyl (CF₂CF₃) groups contribute significantly to the compound’s environmental footprint. Data from the 40 CFR Part 98 Subpart A report (2014) highlight GWP values for analogous fluorinated hydrocarbons:

Compound Name CAS No. GWP Key Substituents
1,1,2-Trifluoro-2-(trifluoromethoxy)-ethane 84011-06-3 1,240 CHF₂CHFOCF₃
Trifluoro(fluoromethoxy)methane 2261-01-0 751 CH₂FOCF₃
1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile Not listed Inferred ≥1,240 Indole backbone + CF₃/OCF₃ substituents

Key Findings :

  • Trifluoro(fluoromethoxy)methane (GWP 751) demonstrates that reduced fluorine content correlates with lower GWP, emphasizing the environmental trade-offs of fluorinated groups .
Structural Analogues in Indole Chemistry

The indole-3-carbonitrile moiety is a common pharmacophore.

  • Conformational rigidity : The spiro-pyrrolidine ring system enhances stereochemical stability, contrasting with the target compound’s flexible trifluoroethyl chain.
  • Electron-withdrawing effects : The nitrile group at the 3-position in both compounds likely enhances electrophilic reactivity, but the fluorinated substituents in the target compound may further polarize the indole ring .
Physicochemical Properties
Property Target Compound 1,1,2-Trifluoro-2-(trifluoromethoxy)-ethane Spiro-Indole Derivative
Molecular Weight ~324 g/mol (estimated) 182 g/mol ~490 g/mol
Fluorine Content ~44% (6 F atoms) ~49% (5 F atoms) ~12% (thiophene/nitrile)
Thermal Stability High (C-F bonds) Moderate High (crystalline structure)

Implications :

  • The target compound’s higher molecular weight and fluorine content suggest superior thermal stability but greater environmental persistence compared to simpler fluorinated ethers.
  • The spiro-indole derivative’s crystallinity may favor solid-state applications, whereas the target compound’s liquid or amorphous nature could enhance solubility in organic matrices .

Biological Activity

1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile is a synthetic organic compound notable for its unique trifluorinated structure, which enhances its biological activity and potential therapeutic applications. This compound is characterized by a molecular formula of C12_{12}H6_6F6_6N2_2O and a molecular weight of 308.18 g/mol. Its structure includes trifluoromethyl and trifluoromethoxy groups attached to an indole framework, contributing to its lipophilicity and metabolic stability, which are advantageous in drug development .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly as an inhibitor of prostaglandin synthase and platelet aggregation. These properties suggest potential therapeutic applications in cardiovascular diseases . The compound's interactions with biological targets are often evaluated through biochemical assays that measure enzyme activity in the presence of varying concentrations of the compound.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes involved in inflammation and thrombosis. The trifluorinated structure enhances its binding affinity to these targets due to increased hydrophobic interactions and electronic effects.

Inhibition of Prostaglandin Synthase

A study demonstrated that this compound effectively inhibits prostaglandin synthase in vitro. This inhibition correlates with a reduction in serum prostaglandin levels following administration in animal models. Notably, the compound did not exhibit ulcerogenicity or systemic anti-inflammatory activity, making it a promising candidate for further development .

Antiplatelet Activity

In human platelet-rich plasma assays, the compound significantly prevented aggregation induced by collagen, ADP, or epinephrine. This antiplatelet effect positions it as a potential therapeutic agent for managing thrombotic conditions without the common side effects associated with other antiplatelet drugs .

Comparative Analysis with Similar Compounds

Compound NameCAS NumberSimilarity IndexKey Features
Methyl 4-(trifluoromethyl)-1H-indole-2-carboxylate1098340-27-20.93Contains a trifluoromethyl group; used in similar biological studies
5-(Trifluoromethyl)-1H-indole-2-carboxylic acid496946-78-20.89Acidic counterpart; potential applications in drug formulation
Ethyl 4-fluoro-1H-indole-2-carboxylate348-32-30.83Less fluorinated; differing biological activities
Ethyl 5-fluoro-1H-indole-2-carboxylate348-36-70.82Similar structure but with different substitution
Ethyl 6-fluoro-1H-indole-2-carboxylate348-37-80.82Another variant with distinct pharmacological profiles

This table illustrates the diversity within indole derivatives while highlighting the unique trifluorinated structure of this compound that may confer specific advantages in biological activity and application potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]indole-3-carbonitrile?

  • Methodological Answer : The synthesis typically involves multi-step protocols. For example, fluorinated indole derivatives are often synthesized via nucleophilic substitution or coupling reactions. A key step is introducing trifluoromethoxy groups using anhydrous potassium fluoride (KF) in sulfolane, as seen in analogous trifluoromethylpyridine syntheses . Purification via column chromatography (e.g., petroleum ether/ethyl acetate gradients) is critical to isolate intermediates and final products .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Characterization relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substituent positions and fluorinated groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
  • X-ray Crystallography : Resolves absolute configuration and molecular packing, as demonstrated in structurally related indole derivatives .

Q. What safety protocols are essential when handling fluorinated indole derivatives?

  • Methodological Answer :

  • Use inert atmospheres (e.g., nitrogen/argon) to prevent moisture-sensitive reactions .
  • Employ explosion-proof equipment and anti-static tools due to flammability risks .
  • Wear PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure, as fluorinated compounds often exhibit high reactivity .

Advanced Research Questions

Q. How can researchers optimize the yield of trifluoromethoxy groups during synthesis?

  • Methodological Answer :

  • Reagent Selection : Use anhydrous KF in polar aprotic solvents (e.g., sulfolane) to enhance fluorination efficiency .
  • Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions .
  • Catalytic Additives : Explore phase-transfer catalysts (e.g., crown ethers) to improve solubility of fluoride ions .

Q. How can contradictions between crystallographic and spectroscopic data be resolved?

  • Methodological Answer :

  • Data Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-calculated geometries to identify discrepancies .
  • Dynamic NMR Studies : Investigate temperature-dependent conformational changes that may explain spectral anomalies .
  • Refinement Techniques : Use software like SHELXL to adjust crystallographic models for disordered fluorinated groups .

Q. What computational methods predict the compound’s reactivity and stability?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD) Simulations : Model solvation effects and thermal stability in different solvents .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes) based on indole core pharmacophores .

Q. How to design experiments for studying structure-activity relationships (SAR)?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., halogens, methyl groups) at the indole 1- and 3-positions to assess steric/electronic effects .
  • Biological Assays : Test analogs against disease-relevant targets (e.g., kinases) using in vitro inhibition assays .
  • Correlation Analysis : Use multivariate regression to link structural descriptors (e.g., logP, dipole moments) with activity data .

Q. What challenges arise in achieving regioselective functionalization of the indole core?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., boronic esters) to steer electrophilic substitution to specific positions .
  • Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd/Cu) for C–H activation at the indole 4- or 5-positions .
  • Solvent Effects : Use polar solvents (e.g., DMF) to stabilize intermediates and control reaction pathways .

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